molecular formula C24H24F3N3O4S B2732668 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 878057-21-7

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2732668
CAS No.: 878057-21-7
M. Wt: 507.53
InChI Key: ZMGOWPFPWOXTTL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an indole ring, a piperidine ring, a sulfonyl group, and a trifluoromethyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The indole and piperidine rings will contribute to the rigidity of the molecule, while the sulfonyl and trifluoromethyl groups could influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the exact nature of its functional groups .

Scientific Research Applications

Anticancer Activity

This compound and its derivatives have been investigated for their potential anticancer effects. A study by Eldeeb et al. (2022) explored the cytotoxic effects of sulfonamide-derived isatins, which are structurally related, on hepatocellular carcinoma (HCC) cell lines. They discovered compounds with significant cytotoxic and apoptotic effects, indicating potential for cancer management (Eldeeb et al., 2022).

Antibacterial Activity

Research by Iqbal et al. (2017) and Khalid et al. (2016) focused on synthesizing acetamide derivatives with a piperidine nucleus, like the compound , and testing their antibacterial potential. These studies found that some derivatives displayed moderate antibacterial activity, particularly against Gram-negative bacterial strains (Iqbal et al., 2017); (Khalid et al., 2016).

Enzyme Inhibition

Sulfonamides bearing a piperidine nucleus have shown promising enzyme inhibition activities. Khalid's 2012 study synthesized various derivatives and tested them against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), finding significant inhibition potential (Khalid, 2012).

Pharmaceutical Synthesis

In pharmaceutical research, derivatives of this compound have been synthesized and characterized for their potential medicinal applications. For example, Chang et al. (2002) described the synthesis of 3-aryl-N-n-propyl-piperidines, a related structure, highlighting their importance in heterocyclic chemistry (Chang et al., 2002).

Safety and Hazards

Without specific toxicity data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity .

Properties

IUPAC Name

2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N3O4S/c25-24(26,27)18-9-3-4-10-19(18)28-22(31)16-35(33,34)21-14-30(20-11-5-2-8-17(20)21)15-23(32)29-12-6-1-7-13-29/h2-5,8-11,14H,1,6-7,12-13,15-16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGOWPFPWOXTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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